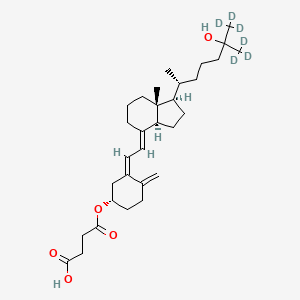
25-Hydroxyvitamin D3 3-hemisuccinate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .
Analyse Chemischer Reaktionen
Types of Reactions
25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.
Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.
Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.
Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.
Wirkmechanismus
The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-Hydroxyvitamin D3 3-hemisuccinate: The non-deuterated form of the compound.
Calcifediol-d6: Another deuterated form of 25-Hydroxyvitamin D3 used as an internal standard.
25-Hydroxyvitamin D3 3,3’- (Carboxyfluorescein): A fluorescent derivative used in different analytical applications.
Uniqueness
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .
Eigenschaften
Molekularformel |
C31H48O5 |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
XYAOPXNVLMIXNI-XKLDCONCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


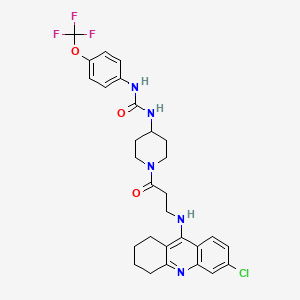
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
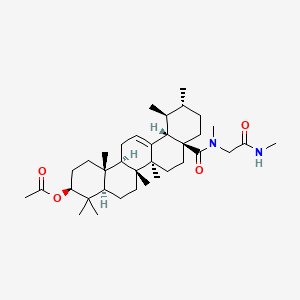
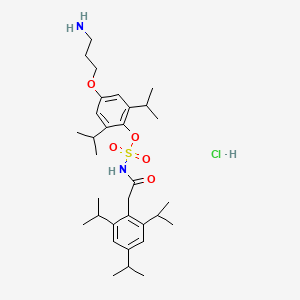

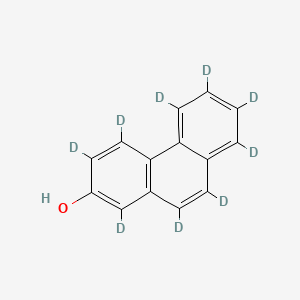
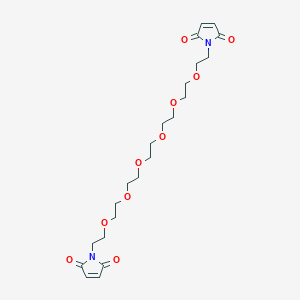
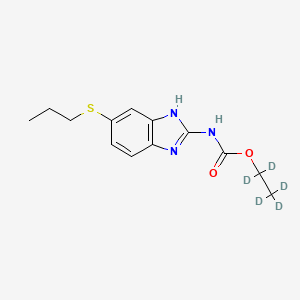
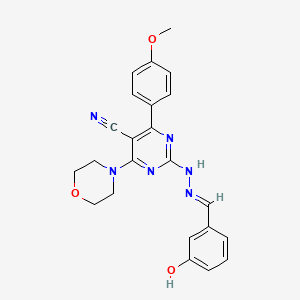
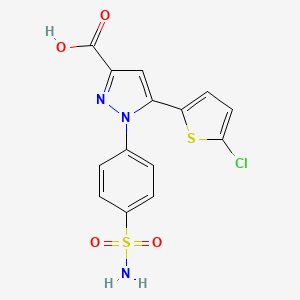


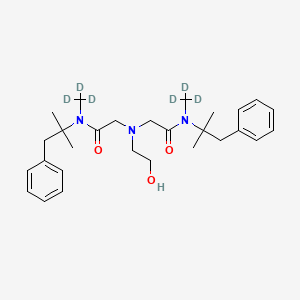
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
